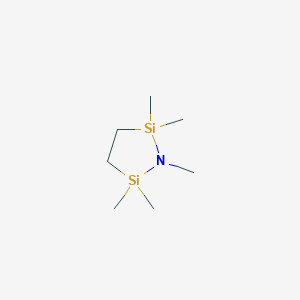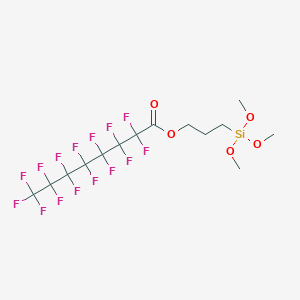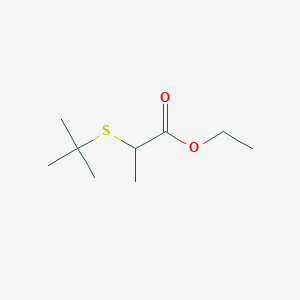
3-(1-Anilinoethylidene)-1,4-oxathian-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Anilinoethylidene)-1,4-oxathian-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to a 1,4-oxathian-2-one ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Anilinoethylidene)-1,4-oxathian-2-one typically involves the condensation of an aniline derivative with an appropriate aldehyde or ketone, followed by cyclization to form the oxathian ring. One common method involves the reaction of aniline with acetaldehyde in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(1-Anilinoethylidene)-1,4-oxathian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The anilino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of nitro or halogen groups on the anilino ring.
科学的研究の応用
Chemistry
In chemistry, 3-(1-Anilinoethylidene)-1,4-oxathian-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its antitumor and antimicrobial properties, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of 3-(1-Anilinoethylidene)-1,4-oxathian-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
類似化合物との比較
Similar Compounds
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: This compound shares a similar anilinoethylidene moiety but differs in the ring structure, which is a pyrrolidinedione instead of an oxathianone.
2-(1-Anilinoethylidene)-1,3-cyclohexanedione: Another similar compound with an anilinoethylidene group, but with a cyclohexanedione ring.
Uniqueness
3-(1-Anilinoethylidene)-1,4-oxathian-2-one is unique due to its oxathian ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.
特性
CAS番号 |
95895-50-4 |
|---|---|
分子式 |
C12H13NO2S |
分子量 |
235.30 g/mol |
IUPAC名 |
3-(1-anilinoethylidene)-1,4-oxathian-2-one |
InChI |
InChI=1S/C12H13NO2S/c1-9(11-12(14)15-7-8-16-11)13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3 |
InChIキー |
IODLFLCNILCLGP-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C(=O)OCCS1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
methanone](/img/structure/B14348083.png)

![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)



![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)
